N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-OXO-DA CEP involves multiple steps, starting with the protection of the hydroxyl groups of deoxyadenosine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using a dimethoxytrityl (DMT) group.
Protection of the N6-amino group: This is done using a benzoyl group.
Oxidation of the adenine base: The adenine base is oxidized to form 8-oxo-adenine.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using a cyanoethyl phosphoramidite group.
Industrial Production Methods
Industrial production of 8-OXO-DA CEP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-OXO-DA CEP undergoes several types of chemical reactions, including:
Oxidation: The adenine base can be further oxidized under certain conditions.
Reduction: The 8-oxo group can be reduced back to adenine.
Substitution: The phosphoramidite group can participate in substitution reactions during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Standard phosphoramidite coupling reagents like tetrazole.
Major Products
The major products formed from these reactions include various protected and unprotected forms of 8-oxo-adenine derivatives, depending on the specific reaction conditions .
Scientific Research Applications
8-OXO-DA CEP is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides to study DNA damage and repair mechanisms.
Biology: Helps in understanding the role of oxidative DNA damage in cellular processes.
Medicine: Used as a biomarker for oxidative stress and in the development of therapeutic agents targeting oxidative DNA damage.
Industry: Employed in the production of oligonucleotide-based therapeutics and diagnostics
Mechanism of Action
The mechanism of action of 8-OXO-DA CEP involves its incorporation into DNA during oligonucleotide synthesis. Once incorporated, it mimics the natural oxidative lesion 8-oxo-dA, which can lead to mutations if not repaired. The presence of 8-oxo-dA in DNA can activate various DNA repair pathways, including base excision repair (BER). The compound also plays a role in redox signaling and can influence gene expression by altering the structure and function of DNA .
Comparison with Similar Compounds
Similar Compounds
8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidative lesion in DNA, commonly used as a biomarker for oxidative stress.
5,6-Dihydro pyrimidines: Naturally occurring compounds that are structural components of alanine transfer RNA.
N6-Methyl-2’-deoxyadenosine (N6-Me-dA): Used in studies of DNA methylation and mutagenesis
Uniqueness
8-OXO-DA CEP is unique due to its specific role in mimicking oxidative DNA damage and its application in studying DNA repair mechanisms. Unlike other similar compounds, it specifically targets the adenine base, providing unique insights into the effects of oxidative damage on adenine .
Properties
Molecular Formula |
C47H52N7O8P |
---|---|
Molecular Weight |
873.9 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55) |
InChI Key |
IJGKIUORDYSZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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